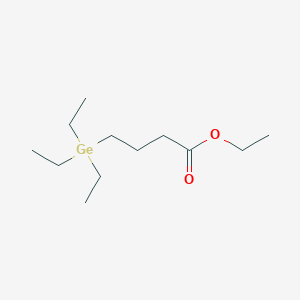
Ethyl 4-(triethylgermanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(triethylgermanyl)butanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a germanium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: 4-(triethylgermanyl)butanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.
Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(triethylgermanyl)butano
Properties
CAS No. |
92036-54-9 |
|---|---|
Molecular Formula |
C12H26GeO2 |
Molecular Weight |
274.96 g/mol |
IUPAC Name |
ethyl 4-triethylgermylbutanoate |
InChI |
InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3 |
InChI Key |
GCHKZKOLKMUBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















